2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline
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Description
2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Quinoxaline derivatives, including those similar to 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline, have been studied for their antibacterial activities. For example, a study by Alavi et al. (2017) explored the synthesis of novel quinoxaline sulfonamides, demonstrating their efficacy against bacterial strains such as Staphylococcus spp. and Escherichia coli.
Synthesis of Quinoxaline Derivatives
Research by Didenko et al. (2015) involved the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines, including methylsulfonyl derivatives. This study is relevant for understanding the chemical synthesis pathways that can lead to compounds like this compound.
Anti-inflammatory Properties
Compounds structurally related to this compound have been identified for their potential anti-inflammatory properties. Smits et al. (2008) reported on the design of new H4 receptor ligands with anti-inflammatory properties in vivo, highlighting the therapeutic potential of quinoxaline derivatives.
Catalytic Applications
In the context of catalysis, Niknam et al. (2009) discussed the use of silica bonded S-sulfonic acid as a catalyst for the synthesis of quinoxaline derivatives. This research underscores the importance of such compounds in facilitating chemical reactions under mild conditions.
Metabolism Studies
Ortega et al. (2000) conducted a study on new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, which are structurally related to the compound of interest. Their research provides insights into the metabolism and biological activities of such compounds.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-(4-methylpiperidin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-15-10-12-25(13-11-15)20-21(24-19-5-3-2-4-18(19)23-20)28(26,27)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUOSYKLNDPOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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